molecular formula C11H13ClN2O4 B3955075 N-(5-chloro-2-methoxyphenyl)-N'-(2-hydroxyethyl)ethanediamide

N-(5-chloro-2-methoxyphenyl)-N'-(2-hydroxyethyl)ethanediamide

Cat. No. B3955075
M. Wt: 272.68 g/mol
InChI Key: CTMJHBJDNWFRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(2-hydroxyethyl)ethanediamide, also known as C2, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. C2 belongs to a class of compounds known as N-(2-hydroxyethyl)ethylenediamines, and it has been shown to possess several pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-hydroxyethyl)ethanediamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. This compound has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-N'-(2-hydroxyethyl)ethanediamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, this compound has been shown to possess several pharmacological properties, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, this compound has been shown to be unstable in aqueous solutions, which can make it difficult to work with. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(2-hydroxyethyl)ethanediamide. One area of research could be to further investigate the mechanism of action of this compound. This could involve studying the effects of this compound on various signaling pathways and identifying the specific targets of this compound. Another area of research could be to investigate the potential therapeutic applications of this compound in various diseases. This could involve studying the effects of this compound in animal models of disease and conducting clinical trials in humans. Additionally, future research could focus on developing more stable analogs of this compound that can be used in lab experiments and potentially in clinical settings.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(2-hydroxyethyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-18-9-3-2-7(12)6-8(9)14-11(17)10(16)13-4-5-15/h2-3,6,15H,4-5H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMJHBJDNWFRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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